4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide 4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 392248-27-0
VCID: VC6735492
InChI: InChI=1S/C23H20N2O2S/c1-2-27-19-9-6-10-20-21(19)24-23(28-20)25-22(26)18-13-11-17(12-14-18)15-16-7-4-3-5-8-16/h3-14H,2,15H2,1H3,(H,24,25,26)
SMILES: CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Molecular Formula: C23H20N2O2S
Molecular Weight: 388.49

4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

CAS No.: 392248-27-0

Cat. No.: VC6735492

Molecular Formula: C23H20N2O2S

Molecular Weight: 388.49

* For research use only. Not for human or veterinary use.

4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide - 392248-27-0

Specification

CAS No. 392248-27-0
Molecular Formula C23H20N2O2S
Molecular Weight 388.49
IUPAC Name 4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C23H20N2O2S/c1-2-27-19-9-6-10-20-21(19)24-23(28-20)25-22(26)18-13-11-17(12-14-18)15-16-7-4-3-5-8-16/h3-14H,2,15H2,1H3,(H,24,25,26)
Standard InChI Key VSUYSCOOTWERQY-UHFFFAOYSA-N
SMILES CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4

Introduction

4-Benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives. It features a benzyl group and a benzothiazole moiety, which are crucial for its potential biological activities. Despite the lack of specific information on this exact compound in the provided sources, related compounds and their properties can offer insights into its characteristics and potential applications.

Synthesis and Preparation

The synthesis of benzamide derivatives often involves multiple steps, including the reaction of benzoyl chlorides with amines under controlled conditions. For compounds with benzothiazole moieties, specific conditions such as temperature, solvent choice, and reaction time are crucial to optimize yield and purity.

Steps in Synthesis:

  • Preparation of Starting Materials: This involves obtaining or synthesizing the necessary benzoyl chloride and amine components.

  • Coupling Reaction: The benzoyl chloride reacts with the amine in the presence of a base to form the benzamide.

  • Purification: Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to ensure purity.

Comparison with Related Compounds

Related compounds, such as 4-benzyl-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, have been investigated for their potential in pharmacology, particularly in anesthetics and analgesics. These compounds share structural similarities with 4-benzyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide, suggesting potential biological activities.

CompoundMolecular WeightPotential Applications
4-Benzyl-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochlorideApproximately 445.05 g/molAnesthetics, Analgesics
4-[Benzyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride603.2 g/molPotential pharmacological applications

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